1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer wi th 7,7,9(or 7,9,9)-trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is a synthetic polymer that has been the focus of scientific research due to its potential applications in various fields. This polymer is also known as poly(ethylene glycol) dimethacrylate (PEGDMA) and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

PEGDMA has various scientific research applications, including drug delivery systems, tissue engineering, and biosensors. PEGDMA can be used as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. PEGDMA hydrogels have been used for tissue engineering applications due to their biocompatibility and ability to support cell growth. PEGDMA has also been used in biosensors due to its ability to immobilize enzymes and other biomolecules.

Mecanismo De Acción

The mechanism of action of PEGDMA is not well understood. However, it is believed that PEGDMA interacts with cells and tissues through physical and chemical interactions. PEGDMA hydrogels can absorb water and swell, which can create a physical barrier that can prevent the infiltration of cells and tissues. PEGDMA can also interact with cells and tissues through chemical interactions such as hydrogen bonding and electrostatic interactions.

Biochemical and Physiological Effects

PEGDMA has been shown to have low toxicity and is biocompatible with cells and tissues. PEGDMA hydrogels have been shown to support cell growth and proliferation. PEGDMA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using PEGDMA in lab experiments is its biocompatibility and low toxicity. PEGDMA hydrogels can also be easily synthesized and modified to suit specific experimental needs. However, one of the limitations of using PEGDMA is its susceptibility to degradation by enzymes and other biological agents. PEGDMA hydrogels can also be difficult to manipulate and handle due to their soft and fragile nature.

Direcciones Futuras

There are several future directions for research on PEGDMA. One area of research is the development of PEGDMA-based drug delivery systems that can target specific cells and tissues. Another area of research is the development of PEGDMA hydrogels that can mimic the mechanical properties of natural tissues. Additionally, research can be conducted to improve the stability and durability of PEGDMA hydrogels for long-term applications.

Métodos De Síntesis

PEGDMA can be synthesized using various methods, including free radical polymerization, anionic polymerization, and cationic polymerization. Free radical polymerization is the most commonly used method for synthesizing PEGDMA. This method involves the use of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to initiate the polymerization reaction. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 60°C.

Propiedades

Número CAS |

133573-77-0 |

|---|---|

Nombre del producto |

1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer wi th 7,7,9(or 7,9,9)-trimethyl- |

Fórmula molecular |

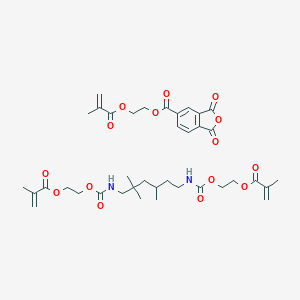

C38H50N2O15 |

Peso molecular |

774.8 g/mol |

Nombre IUPAC |

2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C23H38N2O8.C15H12O7/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4;1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29);3-4,7H,1,5-6H2,2H3 |

Clave InChI |

NNFFJQAQCIQOAD-UHFFFAOYSA-N |

SMILES |

CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |

SMILES canónico |

CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |

Sinónimos |

poly(triethylene glycol dimethacrylate-1,6-bis(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane) copolymer TEGDMA-UDMA copolyme |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

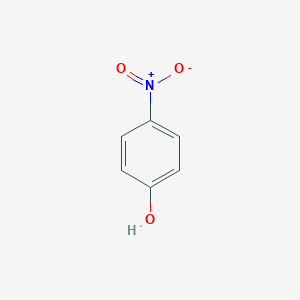

![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)